4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal chemistry Structure-activity relationship Triazolone scaffold design

4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199589-34-7, molecular formula C11H17N3O, molecular weight 207.28 g/mol) is a 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one. The compound belongs to the 1,2,4-triazol-5-one heterocyclic class, which has been extensively studied for biological activities including anticancer, antibacterial, and enzyme inhibitory effects.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 2199589-34-7
Cat. No. B2507776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2199589-34-7
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCN1C(=O)N(C(=N1)C2CC2)C3CCCC3
InChIInChI=1S/C11H17N3O/c1-13-11(15)14(9-4-2-3-5-9)10(12-13)8-6-7-8/h8-9H,2-7H2,1H3
InChIKeyCGVPNOHGQSXSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199589-34-7): Chemical Identity and Scaffold Context for Procurement Decisions


4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199589-34-7, molecular formula C11H17N3O, molecular weight 207.28 g/mol) is a 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one [1]. The compound belongs to the 1,2,4-triazol-5-one heterocyclic class, which has been extensively studied for biological activities including anticancer, antibacterial, and enzyme inhibitory effects [2]. Its substitution pattern—N1-methyl, C3-cyclopropyl, and N4-cyclopentyl—distinguishes it from other triazol-5-one derivatives available in the research chemical marketplace and defines its physicochemical and potential pharmacophoric profile.

Why 4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Interchanged with Isomeric or Structural Analogs


Generic substitution among 1,2,4-triazol-5-one derivatives is precluded by the sensitivity of biological activity to specific substituent positioning. The target compound is a 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one; closely related compounds such as CAS 2199589-33-6 (1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl isomer, same MF and MW) differ in the placement and identity of cycloalkyl groups on the triazolone ring . Peer-reviewed studies on structurally analogous 3-alkyl(aryl)-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate that even minor substituent alterations at the N1, C3, and N4 positions produce measurable differences in antitumor potency, antibacterial spectrum, and enzyme inhibition profiles [1]. The 1,2,4-triazol-5-one patent literature further establishes that specific N1 and N4 substitution patterns are critical for selective kinase inhibition (c-FMS/CSF-1R, c-KIT, PDGFR) [2]. Therefore, procurement of a structurally divergent analog cannot be assumed to recapitulate the same biological or physicochemical behavior without empirical validation.

Quantitative Differentiation Evidence for 4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Unique 1,3,4-Trisubstituted Scaffold Topology Distinguishes This Compound from All Isomeric Analogs with Identical Molecular Formula

Among compounds sharing the molecular formula C11H17N3O (MW 207.28), the target compound is the only trisubstituted derivative bearing N1-methyl, C3-cyclopropyl, and N4-cyclopentyl groups simultaneously. The closest isomeric analog, CAS 2199589-33-6 (1-(cyclobutylmethyl)-3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one), carries a cyclobutylmethyl group at N1 and a methyl group at N4—an inverted and sterically distinct substitution topology . This structural divergence is non-trivial: published SAR on 3-alkyl(aryl)-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrates that the identity of the N4 substituent directly modulates biological activity across multiple assay systems [1]. The N4-cyclopentyl group in the target compound occupies a steric and electronic space not represented in the comparator, conferring a distinct pharmacophoric signature.

Medicinal chemistry Structure-activity relationship Triazolone scaffold design

Class-Level Antitumor Activity Precedent: 4,5-Dihydro-1H-1,2,4-triazol-5-one Scaffold Demonstrates Consistent Antiproliferative Effects Across Multiple Cancer Cell Line Panels

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold has been validated for antitumor activity across multiple independent studies. Ikizler et al. (1997) screened 41 derivatives (7 new + 34 reported) for antitumor activity, establishing the scaffold's capacity to inhibit tumor cell proliferation [1]. Kahveci et al. (2000) confirmed antitumor activity in three screened 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives [2]. The patent literature (US 9,193,719 B2) further establishes that 1,2,4-triazol-5-ones bearing specific N1, C3, and N4 substitution patterns act as inhibitors of c-FMS (CSF-1R), c-KIT, and PDGFR kinases with therapeutic utility in cancer [3]. The target compound's N1-methyl, C3-cyclopropyl, and N4-cyclopentyl substitution represents a distinct combination within this pharmacophore class, providing a basis for differential kinase selectivity profiling.

Anticancer Antitumor screening Triazolone pharmacophore

Acetylcholinesterase (AChE) Inhibitory Potential: Related 4,5-Dihydro-1H-1,2,4-triazol-5-one Schiff Base Derivatives Achieve Sub-Micromolar IC50 Values

Medetalibeyoglu et al. (2022) reported that a series of novel Schiff base derivatives synthesized from 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones exhibited in vitro AChE inhibitory activity with IC50 values ranging from 0.43 to 3.87 μM, supported by in silico molecular docking studies [1]. The target compound, bearing a 3-cyclopropyl substituent analogous to the cyclopropyl-containing precursors used in this study, shares the core 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold that enabled sub-micromolar enzyme inhibition. The N4-cyclopentyl substituent in the target compound differentiates it from the 4-amino and 4-arylidenamino derivatives tested, potentially offering altered enzyme binding kinetics and CNS penetration properties due to increased lipophilicity.

Acetylcholinesterase inhibition Neurodegenerative disease Enzyme inhibition SAR

pKa and Acidity Properties of 3,4-Disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones Enable pH-Dependent Formulation and Solubility Predictions

Alkan et al. (2008) determined pKa values for ten 3-alkyl(aryl)-4-[3-hydroxy-4-methoxybenzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous media via potentiometric titration, establishing the weakly acidic character of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring system [1]. The N1–H proton (or its absence in N1-substituted derivatives) and the electronic nature of C3 and N4 substituents modulate the observed pKa. For the target compound, the N1-methyl group eliminates the acidic N1–H proton present in des-methyl analogs (e.g., 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one), fundamentally altering its ionization profile and solubility-pH dependence relative to N1-unsubstituted comparators.

Physicochemical characterization Potentiometric titration pKa determination

Antibacterial Spectrum Differentiation: N1-Methyl Substituent Alters Gram-Positive vs. Gram-Negative Activity Profile in 4,5-Dihydro-1H-1,2,4-triazol-5-ones

Yüksek et al. (1997) reported the synthesis and antibacterial screening of 21 new 1-methyl- and 1-ethyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-ones, demonstrating that the presence of an N1-alkyl substituent (methyl or ethyl) modulates antibacterial potency and spectrum compared to N1-unsubstituted derivatives [1]. The target compound carries an N1-methyl group—a feature that, per class-level SAR, biases antibacterial activity toward Gram-positive organisms. The C3-cyclopropyl and N4-cyclopentyl substituents provide additional steric and lipophilic modulation not represented in the 21-compound series, offering a differentiated profile for antimicrobial screening panels.

Antibacterial Gram-positive Gram-negative SAR

Recommended Research and Procurement Application Scenarios for 4-Cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one


Kinase Inhibitor Lead Discovery: Scaffold-Hopping from the Deciphera 1,2,4-Triazol-5-one c-FMS/c-KIT/PDGFR Chemotype

The target compound's 1,3,4-trisubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one core matches the general formula disclosed in US Patent 9,193,719 B2 for compounds that inhibit c-FMS (CSF-1R), c-KIT, and PDGFR kinases with anti-cancer and anti-proliferative utility [1]. Its unique N4-cyclopentyl and C3-cyclopropyl substitution pattern explores chemical space not exemplified in the patent's specific compound claims, making it suitable for kinase selectivity profiling against the c-FMS/c-KIT/PDGFR panel. Procurement is indicated for medicinal chemistry teams seeking to expand SAR around the triazol-5-one kinase inhibitor pharmacophore.

Anticancer Screening Cascade: NCI-60 or Focused Oncology Panel Evaluation of a Structurally Unexplored Triazol-5-one

Given the established antitumor activity of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold across multiple cancer cell types [2], the target compound—with its distinctive N1-methyl/C3-cyclopropyl/N4-cyclopentyl trisubstitution—is positioned for inclusion in anticancer screening cascades. Its structural divergence from previously tested 3-alkyl(aryl)-4-arylidenamino derivatives [3] provides a rationale for evaluating differential cytotoxicity profiles and selectivity indices, particularly if NCI-60 COMPARE analysis or focused kinase-dependent cell line panels are employed.

CNS Drug Discovery: AChE Inhibition Screening with Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

The demonstrated AChE inhibitory activity of structurally related 4,5-dihydro-1H-1,2,4-triazol-5-one Schiff base derivatives (IC50 0.43–3.87 μM) [4], combined with the target compound's N1-methyl group (reducing H-bond donor count, improving predicted CNS MPO score relative to N1–H analogs), supports its procurement for neurodegenerative disease programs. The N4-cyclopentyl group provides enhanced lipophilicity compared to N4-amino or N4-arylidenamino analogs, potentially improving passive BBB permeability while retaining the C3-cyclopropyl moiety associated with target engagement.

Antimicrobial Resistance Programs: Novel Triazol-5-one Scaffold with Unexplored Substituent Space Against Gram-Positive Pathogens

The 1-methyl-3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one subclass has demonstrated antibacterial activity [5], and the target compound's unique C3-cyclopropyl/N4-cyclopentyl combination has not been evaluated in published antibacterial screens. Procurement is warranted for inclusion in antimicrobial resistance (AMR) screening panels, particularly against Gram-positive organisms (e.g., MRSA, VRE), where the N1-methyl substitution and cycloalkyl lipophilicity may confer potency advantages over previously reported analogs.

Quote Request

Request a Quote for 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.